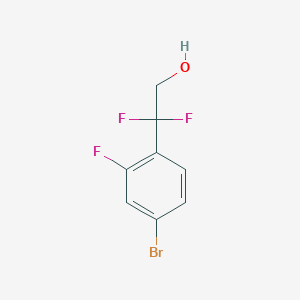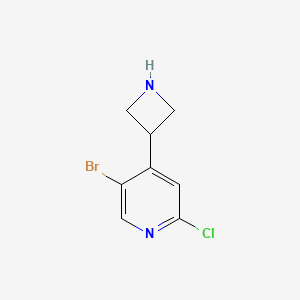
4-(Azetidin-3-yl)-5-bromo-2-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yl)-5-bromo-2-chloropyridine is a heterocyclic compound that features a pyridine ring substituted with bromine and chlorine atoms, as well as an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-5-bromo-2-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. Green and cost-effective synthetic methods have been developed, such as the use of microchannel reactors for green oxidation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-3-yl)-5-bromo-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like boronic acids in Suzuki–Miyaura cross-coupling reactions.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the azetidine ring.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes palladium catalysts and boronic acids.
Aza-Michael Addition: Typically involves the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol.
Major Products
Substituted Pyridines: Products from substitution reactions.
Functionalized Azetidines: Products from aza-Michael addition reactions.
Applications De Recherche Scientifique
4-(Azetidin-3-yl)-5-bromo-2-chloropyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including as a GABA receptor modulator.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yl)-5-bromo-2-chloropyridine involves its interaction with specific molecular targets. For instance, it can act as a modulator of GABA receptors, influencing neurotransmission . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-3-carboxylic Acid: An analogue of β-proline, used in the synthesis of peptides.
(Azetidin-3-yl)acetic Acid: A structural analogue for 4-aminobutanoic acid (GABA).
Uniqueness
4-(Azetidin-3-yl)-5-bromo-2-chloropyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the azetidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C8H8BrClN2 |
|---|---|
Poids moléculaire |
247.52 g/mol |
Nom IUPAC |
4-(azetidin-3-yl)-5-bromo-2-chloropyridine |
InChI |
InChI=1S/C8H8BrClN2/c9-7-4-12-8(10)1-6(7)5-2-11-3-5/h1,4-5,11H,2-3H2 |
Clé InChI |
HUJSXRIWQFGXLQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC(=NC=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





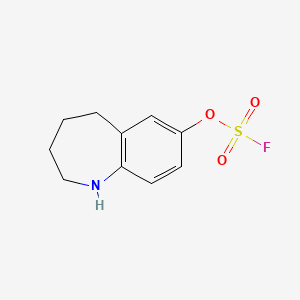
methyl}-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13553737.png)
![rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate](/img/structure/B13553749.png)
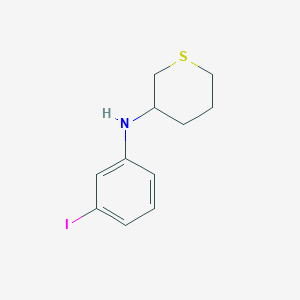
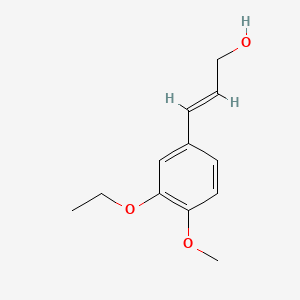
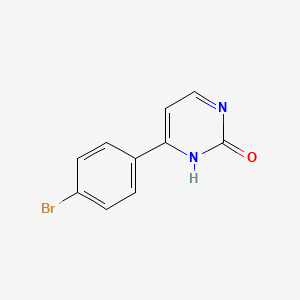
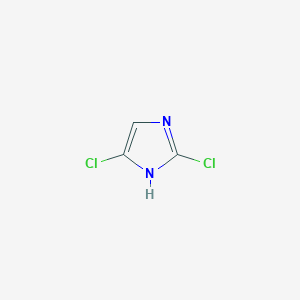

![3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B13553791.png)
![2-cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B13553800.png)
